

An In-depth Technical Guide to Ethyl 5-Oxazolecarboxylate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Ethyl oxazole-5-carboxylate

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Introduction

Ethyl 5-oxazolecarboxylate is a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. Its unique electronic and structural features make it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of ethyl 5-oxazolecarboxylate, with a particular focus on its role in pharmaceutical development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of ethyl 5-oxazolecarboxylate is essential for its effective use in research and development.

Physical and Chemical Properties

Ethyl 5-oxazolecarboxylate is a colorless to yellow liquid at room temperature.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-Oxazolecarboxylate

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₃	[2]
Molecular Weight	141.12 g/mol	[2]
CAS Number	118994-89-1	[2]
Appearance	Colorless to yellow liquid	[1][2]
Density	1.163 g/mL at 25 °C	[2]
Boiling Point	202 °C at 760 mmHg	[3]
Flash Point	79.4 °C	[2]
Refractive Index (n _{20/D})	1.468	[2]
Water Solubility	35 g/L at 25 °C	[3]

Solubility in Organic Solvents: Based on the general properties of ethyl esters, ethyl 5-oxazolecarboxylate is expected to be soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and polar aprotic solvents (dimethyl sulfoxide, dimethylformamide).[4][5][6]

Spectroscopic Data

The structural elucidation of ethyl 5-oxazolecarboxylate and its derivatives relies on a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the oxazole ring and the ethyl ester group.[7][8]

Table 2: Predicted ¹H NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	H2 (oxazole ring)
~7.8	s	1H	H4 (oxazole ring)
4.41	q	2H	-OCH ₂ CH ₃
1.40	t	3H	-OCH ₂ CH ₃

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162	C=O (ester)
~152	C2 (oxazole ring)
~145	C5 (oxazole ring)
~130	C4 (oxazole ring)
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Ethyl 5-Oxazolecarboxylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1600-1450	Medium-Strong	C=N and C=C stretch (oxazole ring)
~1250-1000	Strong	C-O stretch (ester and oxazole ring)

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl 5-oxazolecarboxylate would be expected to show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a prominent peak at m/z 96, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to yield a fragment at m/z 68.[2][9][10]

Synthesis of Ethyl 5-Oxazolecarboxylate

Several synthetic routes to the oxazole core have been developed. A common and efficient method for the preparation of ethyl 5-oxazolecarboxylate involves the reaction of an appropriate precursor with ethyl isocyanoacetate.[11]

Synthesis from Ethyl Isocyanoacetate and Triethyl Orthoformate

This method provides a direct route to the target molecule.

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